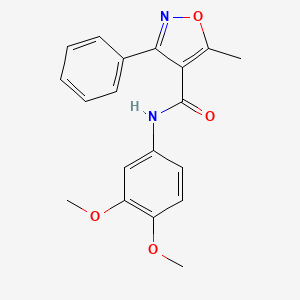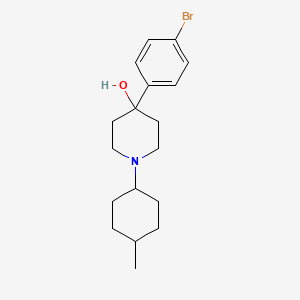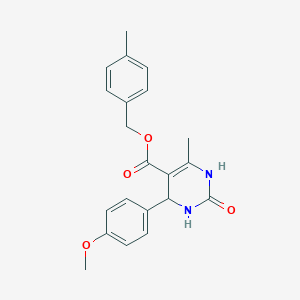![molecular formula C20H33NO2 B5011616 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DIBOM, and is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of DIBOM is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of normal cellular function, which can result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects
DIBOM has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of tumor cell growth, the suppression of viral replication, and the modulation of immune system function. DIBOM has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the primary advantages of using DIBOM in laboratory experiments is its high potency. DIBOM has been shown to be effective at very low concentrations, which makes it a useful tool for researchers studying the effects of specific compounds on cellular processes. However, one of the limitations of using DIBOM in laboratory experiments is its potential toxicity. DIBOM has been shown to have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving DIBOM. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of DIBOM. Another area of interest is the study of the mechanism of action of DIBOM, which may lead to a better understanding of the cellular processes involved in cancer and viral replication. Additionally, future research may focus on the development of new synthesis methods for DIBOM, which may lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine involves the reaction of 2,6-diisopropylphenol with 1,4-dibromobutane, followed by the addition of morpholine. This reaction results in the formation of DIBOM, which can be purified using standard laboratory techniques.
科学的研究の応用
DIBOM has been used extensively in scientific research due to its potential applications in a range of fields. One of the primary areas of research involving DIBOM is in the development of new drugs and therapies. DIBOM has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties.
特性
IUPAC Name |
4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMWWURRFBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)

![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)

![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)
